![molecular formula C13H11B B1526370 3-Bromo-4-methylbiphenyl CAS No. 855255-82-2](/img/structure/B1526370.png)
3-Bromo-4-methylbiphenyl
Overview
Description
“3-Bromo-4-methylbiphenyl” is a chemical compound that belongs to the class of organic compounds known as biphenyls and its derivatives . It has a CAS Number of 855255-82-2 and a molecular weight of 247.13 .
Molecular Structure Analysis
The molecular formula of “3-Bromo-4-methylbiphenyl” is C13H11Br . The Inchi Code is 1S/C13H11Br/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 .
Physical And Chemical Properties Analysis
“3-Bromo-4-methylbiphenyl” is a liquid at room temperature . The storage temperature is 2-8°C .
Scientific Research Applications
Metabolism and Mutagenic Properties
- Metabolism Studies: Research has explored the metabolism of bromobiphenyls, including 4-bromobiphenyl, revealing the formation of mono and dihydroxylated metabolic products. This study offers insights into the metabolic pathways and mechanisms of such compounds (Kohli, Wyndham, Smylie, & Safe, 1978).
Pharmacological Applications
- Anti-Proliferative Effects: The novel phospha sugar analogue 4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide displayed significant anti-proliferative effects on U937 cells, surpassing the efficacy of Gleevec, a known chemotherapeutic agent. This highlights the potential of bromo-substituted compounds in pharmacology (Yamada et al., 2010).
Material Science and Chemistry
- Optical Properties in Poly(thiophene)s: Postfunctionalization of poly(3-hexylthiophene) with various groups, including bromo substituents, has been shown to affect its optical and photophysical properties. This research is crucial for the development of new materials with specific light-emitting properties (Li, Vamvounis, & Holdcroft, 2002).
Synthetic Chemistry
- Grignard Reaction with Dibromobenzenes: The reaction of Grignard reagents with dibromobenzenes, facilitated by cobalt(II) chloride, yields products like 3- and 4-bromobiphenyl. This research is relevant for understanding the synthetic pathways involving bromobiphenyls (Davies, Done, & Hey, 1969).
Biomedical Research
- Inhibitors Targeting PR-SET7 and EZH2: Certain bromophenol derivatives have been identified as selective inhibitors for PR-SET7 and EZH2, with significant implications in the treatment of leukemia and potential applications in cancer therapy (Valente et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-methyl-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTFEWBUBJTNHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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